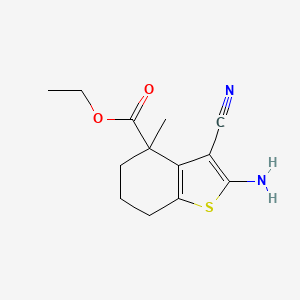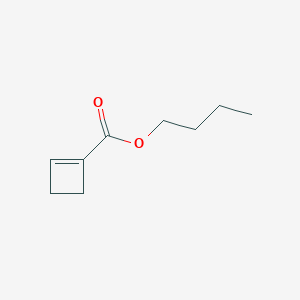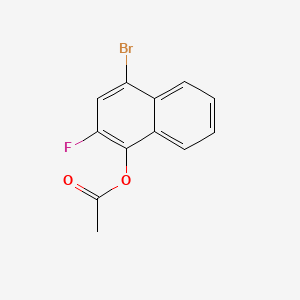![molecular formula C11H14N2O3 B13687934 Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is an organic compound with a complex structure that includes an aminophenyl group, a carbamate group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate can be achieved through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. For example, KNO3 modified zeolite HY has been shown to give high conversion rates and selectivity under optimal conditions . Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts .
Industrial Production Methods
Industrial production of carbamates often avoids the use of hazardous materials like phosgene. Instead, safer and more environmentally friendly methods, such as the reaction of amines with organic carbonates like dimethyl carbonate, are employed . This method not only reduces the environmental impact but also improves the overall safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for carbamoylation, sodium azide for electrophilic amination, and various catalysts like Fe2O3/SiO2 for enhancing reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide in polyphosphoric acid can yield aminophenylcarbamates .
Wissenschaftliche Forschungsanwendungen
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. For example, the compound can undergo cyclization reactions to form dihydroquinolone, which involves both general acid and general base catalysis . The exact pathways and molecular targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamates such as methyl N-phenyl carbamate and methyl N-(4-methoxyphenyl)carbamate .
Uniqueness
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is unique due to its specific structure, which includes an aminophenyl group, a carbamate group, and a ketone group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other carbamates.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl N-[3-(2-aminophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)13-7-6-10(14)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
QPLWQXVMBAUUES-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCC(=O)C1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)




![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)







